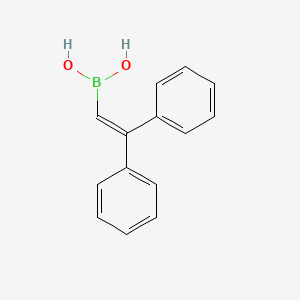

2,2-Diphenylvinylboronic acid

Description

2,2-Diphenylvinylboronic acid (CAS: 474688-72-7) is a boronic acid derivative with the molecular formula C₁₄H₁₃BO₂ and a molecular weight of 224.06 g/mol. It features a vinyl group bonded to two phenyl substituents and a boronic acid functional group (-B(OH)₂). This compound is primarily utilized as an intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing biaryl systems for pharmaceuticals and materials science . Commercial specifications include a purity of ≥95%, moisture content ≤1.0%, and production scalability up to kilogram quantities .

Properties

CAS No. |

474688-72-7 |

|---|---|

Molecular Formula |

C14H13BO2 |

Molecular Weight |

224.06 g/mol |

IUPAC Name |

2,2-diphenylethenylboronic acid |

InChI |

InChI=1S/C14H13BO2/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,16-17H |

InChI Key |

VAKKDBBXNSOJMK-UHFFFAOYSA-N |

Canonical SMILES |

B(C=C(C1=CC=CC=C1)C2=CC=CC=C2)(O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The compound participates in palladium-catalyzed Suzuki-Miyaura couplings with aryl/vinyl halides to form biaryls or conjugated dienes. A representative reaction:

Conditions :

| Substrate (X) | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Aryl bromide | Biaryl | 92 | |

| Vinyl chloride | Diene | 85 |

[2+2] Photodimerization

Under UV light, the compound undergoes [2+2] cycloaddition in cocrystalline phases. High pressure (0.48 GPa) accelerates reactivity by reducing intermolecular distances:

Key Parameters :

Transmetallation and Conjugate Addition

-

Transmetallation : Reacts with organozinc or organomagnesium reagents to form extended π-systems.

-

Conjugate Addition : Adds to α,β-unsaturated carbonyls via boron-mediated 1,4-addition.

Catalytic Cycle in Suzuki-Miyaura Coupling

-

Oxidative Addition : Pd(0) inserts into the C-X bond of the aryl halide.

-

Transmetallation : Boronate transfers the vinyl group to Pd(II).

-

Reductive Elimination : Pd(0) releases the coupled product .

Photodimerization Pathway

-

Step 1 : Photoexcitation induces π-orbital overlap between vinyl groups.

-

Step 2 : Pedal-like motion aligns reactants for cycloaddition .

Optimized Reaction Parameters

| Parameter | Suzuki-Miyaura | Photodimerization |

|---|---|---|

| Temperature | 80–100°C | 25°C (ambient) |

| Catalyst Loading | 1–5 mol% Pd | None |

| Reaction Time | 12–24 h | 2–6 h |

| Solvent | THF/H₂O | Solid-state |

Comparison with Similar Compounds

Comparison with Similar Compounds

Boronic acids exhibit diverse reactivities and applications depending on their substituents. Below is a detailed comparison of 2,2-Diphenylvinylboronic acid with structurally related compounds:

Table 1: Comparative Analysis of 2,2-Diphenylvinylboronic Acid and Analogues

Key Structural and Functional Comparisons

Electron Effects :

- Electron-Withdrawing Groups (e.g., -F, -B(OH)₂) : Fluorinated derivatives like 2-Fluorophenylboronic acid exhibit increased Lewis acidity, enhancing their reactivity in Suzuki couplings . In contrast, 2,2-Diphenylvinylboronic acid’s vinyl group introduces steric hindrance, which can improve selectivity in coupling reactions .

- Electron-Donating Groups (e.g., -OH, -NH₂) : 2-Hydroxyphenylboronic acid forms hydrogen bonds, making it suitable for biomedical applications such as glucose-responsive hydrogels .

Steric Considerations :

- The diphenylvinyl group in 2,2-Diphenylvinylboronic acid creates significant steric bulk, which can reduce side reactions in cross-couplings compared to less hindered analogues like 2-Formylphenylboronic acid .

Applications: Pharmaceutical Intermediates: 2,2-Diphenylvinylboronic acid and 2-Formylphenylboronic acid are both used in drug synthesis, but the latter’s aldehyde group offers additional functionalization pathways . Materials Science: 2-(Diphenylamino)phenylboronic acid’s extended π-system and amino group make it a candidate for organic electronics , whereas 2,4-Difluorophenylboronic acid’s crystalline stability is leveraged in crystal engineering .

Research Findings and Challenges

- Reactivity in Cross-Couplings: Fluorinated boronic acids (e.g., 2,4-Difluorophenylboronic acid) often outperform non-fluorinated analogues in reaction rates due to enhanced electrophilicity . However, 2,2-Diphenylvinylboronic acid’s steric profile can mitigate undesired homocoupling, a common issue in Suzuki reactions .

- Biomedical Limitations : While 2-Hydroxyphenylboronic acid is widely used in glucose sensors, its propensity to form reversible esters with diols can lead to instability in aqueous environments .

Q & A

Q. How does substituent variation on the phenyl rings alter electronic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.